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Compound of Interest

Compound Name: FR900359

Cat. No.: B1674037 Get Quote

An Objective Analysis for Researchers and Drug Development Professionals

FR900359 (FR) and YM-254890 (YM) are structurally similar macrocyclic depsipeptides that

have become indispensable tools for studying Gq protein-mediated signaling.[1][2] Both are

potent and selective inhibitors of the Gq/11 subfamily of G proteins, which are crucial

transducers of signals from G protein-coupled receptors (GPCRs) to intracellular signaling

cascades.[1][3] While often used interchangeably, recent studies have revealed significant

differences in their pharmacokinetic and pharmacodynamic profiles. This guide provides a

detailed comparison of their properties, supported by experimental data, to help researchers

select the appropriate inhibitor for their specific in vitro and in vivo applications.

Mechanism of Action and Signaling Pathway
Both FR900359 and YM-254890 function as guanine nucleotide dissociation inhibitors (GDIs).

[4] They bind to the Gαq subunit, stabilizing it in an inactive, GDP-bound state. This prevents

the G protein from being activated by a GPCR, thereby blocking all downstream signaling. The

canonical Gq pathway involves the activation of Phospholipase C (PLC), which cleaves PIP2

into diacylglycerol (DAG) and inositol triphosphate (IP3), leading to protein kinase C (PKC)

activation and intracellular calcium mobilization, respectively.[5][6][7][8]
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Figure 1. Gq signaling pathway showing the inhibitory action of FR900359 and YM-254890.
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Despite their structural similarities, FR900359 and YM-254890 exhibit crucial differences in

their physicochemical and pharmacokinetic properties. FR is slightly more lipophilic than YM.[1]

[2] These differences significantly impact their metabolic stability, tissue distribution, and target

residence time.
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Parameter FR900359 (FR)
YM-254890
(YM)

Species Notes

LogP

(calculated)
1.86[1][2] 1.37[1][2] N/A

FR is more

lipophilic.

Water Solubility 189 µM[2][9] 88 µM[2][9] N/A

Both are

sufficiently

soluble for

biological

applications.

Oral

Bioavailability
Low[1][3] Low[1][3] Mouse

Not suitable for

oral

administration.

Brain Penetration
Low / Marginal[1]

[2]

Low / Marginal[1]

[2]
Mouse

Predicted not to

be brain-

permeable due

to high polar

surface area.[1]

[2]

Target

Residence Time

92.1 min (at

37°C)[2]

3.8 min (at 37°C)

[2]
In vitro

FR shows

pseudo-

irreversible

binding.

Metabolic Half-

life (t½)
8.1 min[1][2] 27.3 min[1][2]

Human Liver

Microsomes

FR is

metabolized

significantly

faster.

Metabolic Half-

life (t½)
5.8 min[1][2] 16.9 min[1][2]

Mouse Liver

Microsomes

FR is

metabolized

significantly

faster.

Intrinsic

Clearance

(CLint, app)

Higher Lower
Human & Mouse

Microsomes

Consistent with

the shorter half-

life of FR.[1][2]
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Tissue

Distribution

Accumulates in

lung[1][3]

More distributed

to other organs

(liver, kidney)[1]

[3]

Mouse (chronic

i.t. or i.p.)

Differences likely

due to metabolic

stability.[2]

Key Experimental Protocols
The data presented above were generated using established methodologies in

pharmacokinetic research. Below are summaries of the key experimental protocols employed

in comparative studies.

Metabolic Stability in Liver Microsomes
This assay determines the rate at which the compounds are metabolized by liver enzymes,

providing an estimate of their metabolic half-life and intrinsic clearance.
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Figure 2. Workflow for determining metabolic stability using liver microsomes.

Protocol:
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FR900359 or YM-254890 is incubated with human or mouse liver microsomes at 37°C.

The reaction is initiated by adding the cofactor NADPH.

Aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

The metabolic reaction in each aliquot is stopped (quenched) with a solvent like

acetonitrile.

The concentration of the remaining parent compound is quantified using Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The rate of disappearance is used to calculate the metabolic half-life and intrinsic

clearance.[1][2]

In Vivo Tissue Distribution
This experiment determines how the compounds distribute throughout the body after

administration, identifying tissues of accumulation.

Protocol:

Mice are administered FR900359 or YM-254890 via a specific route (e.g., intraperitoneal

or intratracheal injection) for a set number of days.

After the final dose, animals are euthanized at a specific time point (e.g., 45 minutes post-

dose).

Various organs and tissues (e.g., lung, liver, kidney, brain, plasma) are harvested.

The tissues are homogenized and the compound is extracted.

The concentration of the compound in each tissue is quantified by LC-MS/MS.[1]

Summary and Recommendations
The choice between FR900359 and YM-254890 depends critically on the experimental context.
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FR900359 is characterized by its remarkably long target residence time, suggesting pseudo-

irreversible binding to Gq proteins.[2] This makes it ideal for in vitro experiments involving

washing steps, as its inhibitory effect will be prolonged.[9] However, its rapid metabolism in

vivo is a significant drawback, potentially leading to a shorter duration of action and the

generation of unknown metabolites.[1][4] Despite this, its tendency to accumulate in the lung

has been linked to a prolonged pharmacologic effect in mouse models of

bronchoconstriction.[1][3]

YM-254890 is significantly more stable metabolically than FR.[1][2] This property, combined

with its shorter residence time, may make it a more suitable candidate for systemic in vivo

studies where a more predictable and reversible effect is desired.[4] Its broader distribution

to organs like the liver and kidney, compared to FR's lung accumulation, should also be

considered in experimental design.[1]

In conclusion, while both compounds are invaluable for probing Gq signaling, they are not

interchangeable. Researchers should carefully consider the differences in residence time,

metabolic stability, and tissue distribution to select the optimal inhibitor for their studies. For in

vitro assays requiring sustained inhibition after washout, FR900359 is preferable. For most in

vivo applications, the greater metabolic stability of YM-254890 may offer a more predictable

pharmacokinetic profile.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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